![molecular formula C8H4Br2FN B1410705 2,6-Dibromo-4-fluorophenylacetonitrile CAS No. 1807034-38-3](/img/structure/B1410705.png)
2,6-Dibromo-4-fluorophenylacetonitrile
Overview
Description
2,6-Dibromo-4-fluorophenylacetonitrile is a chemical compound with the molecular formula C₆H₂Br₂FO . It is a crystalline solid with a melting point of approximately 55-57°C . The compound consists of a phenyl ring substituted with two bromine atoms and one fluorine atom, along with a cyano group (acetonitrile) attached to the phenyl ring.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Techniques and Derivatives :
- Letourneau and Mccarthy (1985) developed a novel method for synthesizing α-fluorophenylacetonitriles, which could be applied to 2,6-Dibromo-4-fluorophenylacetonitrile. This method involves the treatment of corresponding benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride, a technique that facilitates the introduction of fluorine alpha to a cyano group (Letourneau & Mccarthy, 1985).
Charge Transport Properties :
- Zhang et al. (2014) studied naphthalene diimides fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile moieties, highlighting how the substituted positions of fluorine atoms on the phenyl group can influence the material's charge transport behavior. This suggests that derivatives of 2,6-Dibromo-4-fluorophenylacetonitrile might be useful in electronic applications (Zhang et al., 2014).
Biotransformation in Marine Fungi :
- Oliveira et al. (2013) explored the biotransformation of phenylacetonitrile derivatives by marine fungi. They found that fungi like Aspergillus and Penicillium can transform 4-fluorophenylacetonitrile into 4-fluorophenylacetic acid. This research provides insight into the environmental fate and potential biotechnological applications of compounds like 2,6-Dibromo-4-fluorophenylacetonitrile (Oliveira et al., 2013).
Herbicide Resistance :
- Stalker, Mcbride, and Malyj (1988) demonstrated the use of a specific nitrilase gene in conferring herbicide resistance to plants against compounds like bromoxynil, a close relative of 2,6-Dibromo-4-fluorophenylacetonitrile. This research has implications for the development of genetically modified crops resistant to certain herbicides (Stalker et al., 1988).
Biological Activity and Structural Analysis :
- Ivachtchenko et al. (2019) synthesized and analyzed the structure of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a molecule structurally related to 2,6-Dibromo-4-fluorophenylacetonitrile. Their research provides insights into the synthesis and potential biological applications of fluorine-containing compounds (Ivachtchenko et al., 2019).
properties
IUPAC Name |
2-(2,6-dibromo-4-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-7-3-5(11)4-8(10)6(7)1-2-12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUDXIBMDSHQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CC#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-fluorophenylacetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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